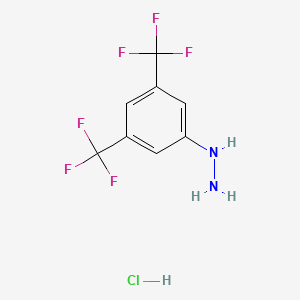

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIOKSFIERNABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500325 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-23-3 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS Number: 502496-23-3), a key reagent in modern synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.

Introduction: The Significance of the Bis(trifluoromethyl)phenyl Moiety

The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern drug design. The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic profile of a drug candidate.[1] this compound serves as a critical building block for introducing this valuable pharmacophore into complex molecular architectures. Its utility is most prominently demonstrated in the synthesis of indole-containing compounds, which are prevalent in a vast array of pharmaceuticals.[2][3]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical reagent is paramount for its effective and safe utilization in a laboratory setting.

Chemical Identification and Properties

| Property | Value | Source(s) |

| CAS Number | 502496-23-3 | [4][5][6] |

| Molecular Formula | C₈H₇ClF₆N₂ | [5] |

| Molecular Weight | 280.60 g/mol | [5] |

| Appearance | Yellow to brown powder or crystals | |

| Purity | Typically ≥98% | [4] |

| Storage | Room Temperature | |

| InChI Key | OPIOKSFIERNABH-UHFFFAOYSA-N | [5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process commencing from the corresponding aniline derivative. The causality behind this experimental choice lies in the reliability of the diazotization of anilines and their subsequent reduction to hydrazines.

Synthesis Pathway Overview

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of arylhydrazines.[7]

Step 1: Diazotization of 3,5-Bis(trifluoromethyl)aniline

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the mixture to a temperature between -5 and 15 °C.

-

Slowly add 3,5-bis(trifluoromethyl)aniline dropwise to the stirred solution, maintaining the temperature. This will likely form a white solid.

-

Further cool the reaction mixture to between -5 and 5 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between -5 and 15 °C.

-

After the addition is complete, continue stirring the mixture for 0.5 to 2 hours at the same temperature.

-

Slowly add a 10-12% sodium carbonate solution to adjust the pH of the diazotization reaction liquid to between 5 and 7.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of sodium sulfite in water and cool it to 0-20 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution in batches, maintaining the temperature between 0 and 25 °C.

-

Once the addition is complete, stir the reaction mixture at room temperature for 1 to 3 hours.

-

Add concentrated hydrochloric acid to the mixture and heat to reflux for 1 to 4 hours.

-

Cool the reaction mixture to 0-20 °C. A solid product should precipitate out.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Key Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a precursor for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][8][9] The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring of 3,5-bis(trifluoromethyl)phenylhydrazine can influence the reactivity and regioselectivity of this reaction.

Caption: The Fischer indole synthesis using 3,5-Bis(trifluoromethyl)phenylhydrazine.

The resulting 4,6-bis(trifluoromethyl)indole scaffold is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strong electron-withdrawing trifluoromethyl groups can significantly impact the pKa of the indole nitrogen and the overall electronic properties of the molecule, which can be advantageous in modulating drug-receptor interactions.

Synthesis of Selinexor: A Case Study

A notable application of a bis(trifluoromethyl)phenyl moiety is in the synthesis of Selinexor, an FDA-approved drug for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[10] While the synthesis of Selinexor itself starts from 3,5-bis(trifluoromethyl)benzonitrile, this example highlights the importance of the 3,5-bis(trifluoromethyl)phenyl scaffold in the development of modern pharmaceuticals. The synthesis involves the construction of a 1,2,4-triazole ring, demonstrating the versatility of this substituted phenyl ring in various heterocyclic syntheses.[10]

Spectroscopic Data Interpretation

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly those containing the indole nucleus. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an invaluable tool for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in the research and development of the next generation of therapeutics.

References

-

Wikipedia. (2023, December 28). Fischer indole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). [3,5-Bis(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and efficient synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Fredchem. (n.d.). This compound CAS NO.502496-23-3. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Exploration of the interrupted Fischer indolization reaction. Retrieved from [Link]

-

MDPI. (2008). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound, CasNo.502496-23-3 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]

- 5. 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound [oakwoodchemical.com]

- 7. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (–CF3) group, in particular, is a privileged moiety known to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride, a critical reagent that serves as a powerful building block for introducing the synthetically valuable 3,5-bis(trifluoromethyl)phenyl pharmacophore.

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, its practical applications in constructing bioactive molecules, and the essential safety protocols required for its handling. The insights herein are designed to empower scientists to leverage this reagent's full potential in their research endeavors.

Core Physicochemical and Structural Properties

This compound is a substituted hydrazine salt, typically appearing as a yellow to brown crystalline powder. Its structure is characterized by a phenyl ring disubstituted with two highly electronegative trifluoromethyl groups, which dictate its chemical reactivity and the properties of its derivatives.

| Property | Value | Source(s) |

| Molecular Weight | 280.6 g/mol | [2][3][4] |

| Molecular Formula | C₈H₇ClF₆N₂ | [2][4] |

| CAS Number | 502496-23-3 | [2][3] |

| Physical Form | Yellow to brown powder or crystals | |

| Melting Point | 80-83 °C | [5] |

| Boiling Point | 237.7 °C at 760 mmHg | [5] |

| Storage Temperature | Room Temperature | [3] |

| InChI Key | OPIOKSFIERNABH-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The synthesis of arylhydrazines from their corresponding anilines is a classic and reliable transformation in organic chemistry. The process universally proceeds through a two-step sequence: diazotization followed by reduction. This pathway is favored due to the high reactivity and versatility of the diazonium salt intermediate.

The Diazotization-Reduction Pathway

-

Diazotization: The synthesis begins with the reaction of the primary aromatic amine, 3,5-bis(trifluoromethyl)aniline, with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl). This reaction, conducted at low temperatures (-5 to 5 °C), converts the amino group into a diazonium salt. Causality: The low temperature is critical to ensure the stability of the diazonium intermediate, which is prone to decomposition at higher temperatures, leading to the formation of unwanted phenol byproducts and the loss of nitrogen gas.

-

Reduction: The resulting diazonium salt is then immediately reduced to the corresponding hydrazine. While various reducing agents can be employed, such as tin(II) chloride or sodium sulfite, sodium sulfite offers a balance of effectiveness and lower toxicity.[6] The reduction mechanism involves the nucleophilic attack of the sulfite ion on the terminal nitrogen of the diazonium group, followed by hydrolysis and protonation to yield the final hydrazine hydrochloride salt.

Synthesis Workflow Diagram

Caption: Application workflow from building block to lead discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as a hazardous substance. [7] | Hazard Information | Details | Pictogram | | :--- | :--- | :--- | | GHS Signal Word | Warning | GHS07 (Exclamation Mark) | | Hazard Statements | H302: Harmful if swallowed.<[8]br>H315: Causes skin irritation.<[8]br>H319: Causes serious eye irritation.<[8]br>H332: Harmful if inhaled.H335: May cause respiratory irritation. [8]|

|Handling Protocols

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [7]* Exposure Avoidance: Avoid breathing dust, fumes, or vapors. [9]Avoid contact with skin and eyes. [5]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7][9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is an enabling tool for innovation in drug discovery and materials science. Its unique electronic and steric properties, conferred by the dual trifluoromethyl groups, provide a reliable pathway to novel molecules with enhanced pharmacological profiles. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively utilize this reagent to construct the next generation of bioactive compounds.

References

- 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3. FINETECH INDUSTRY LIMITED.

- This compound, 98%, Thermo Scientific Chemicals. RHENIUM BIO SCIENCE.

- 3,5-Bis(trifluoromethyl)

- This compound | 502496-23-3. Sigma-Aldrich.

- (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 2923-56-0. BLD Pharm.

- This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific.

- [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901. PubChem.

- SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylhydrazine hydrochloride. Fisher Scientific.

- This compound, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific.

- This compound CAS NO.502496-23-3. Fredchem.

- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride (CN101781229A).

- PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety D

- This compound. Oakwood Chemical.

- 3,5-Bis(trifluoromethyl)phenylhydrazine | 886-35-1. Benchchem.

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... (US20160289178A1).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical and chemical properties of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride. This document is designed to be a vital resource for researchers and professionals in drug development and chemical synthesis. The strategic incorporation of two trifluoromethyl groups onto the phenylhydrazine scaffold imparts unique electronic and lipophilic characteristics, making this compound a significant building block in medicinal chemistry. Understanding its fundamental physical properties is paramount for its effective handling, characterization, and application in the synthesis of novel therapeutic agents. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the reliable characterization of this and similar compounds.

Chemical Identity and Molecular Structure

This compound is a salt of the free base, 3,5-bis(trifluoromethyl)phenylhydrazine, with hydrochloric acid. The protonation of the hydrazine moiety enhances the compound's stability and modifies its physical properties, such as solubility.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 502496-23-3[1][2] |

| Molecular Formula | C₈H₇ClF₆N₂[3] |

| Molecular Weight | 280.60 g/mol [3][4][5] |

| InChI Key | OPIOKSFIERNABH-UHFFFAOYSA-N[3][6] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Phenyl Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; CF3_1 [label="CF3"]; CF3_2 [label="CF3"]; N1 [label="NH"]; N2 [label="NH2"]; HCl [label="· HCl"];

// Edges for Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for Substituents C1 -- N1; C2 -- H1; C3 -- CF3_1; C4 -- H2; C5 -- CF3_2; C6 -- H3; N1 -- N2; N2 -- HCl [style=dotted];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2!"]; N2 [pos="-0.5,2.8!"]; HCl [pos="0.5,2.8!"]; H1 [pos="-1.5,0.87!"]; CF3_1 [pos="-1.73,-0.87!"]; H2 [pos="0,-1.8!"]; CF3_2 [pos="1.73,-0.87!"]; H3 [pos="1.5,0.87!"]; }

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for process development, formulation, and quality control.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Physical Form | Yellow to brown powder or crystals[6][7] | The coloration may be indicative of minor impurities or degradation products. |

| Melting Point | ~208 °C (with decomposition)[8] | The decomposition during melting suggests thermal instability at elevated temperatures. |

| Solubility | No quantitative data available. | Expected to have some solubility in polar protic solvents. |

| Stability | Store at room temperature.[6] | Limited data is available on its sensitivity to light, moisture, and heat. |

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the melting point is reported to be approximately 208 °C, with accompanying decomposition.[8] This decomposition is a crucial observation, as it indicates the compound's thermal lability. When determining the melting point of such a compound, a rapid heating rate is often employed to minimize the time the sample is held at high temperatures, thereby reducing the extent of decomposition before the melting transition is observed.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile:

-

Rapid Scan (optional): The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

Fine Measurement: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation of the melting transition.

-

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. Any signs of decomposition, such as color change or gas evolution, should be noted.

Solubility Profile

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Incubation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental workflow for solubility determination.

Stability and Storage

The stability of a chemical compound is a critical factor for its storage, handling, and use in downstream applications. While the general recommendation for storing this compound is at room temperature, detailed stability studies are lacking.[6] Phenylhydrazine and its derivatives are known to be sensitive to air and light, often darkening upon exposure. The hydrochloride salt form generally offers improved stability over the free base.[9]

Key stability concerns for researchers to consider include:

-

Hygroscopicity: Hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere. This can lead to physical changes in the solid and may promote degradation.

-

Thermal Stability: As indicated by its decomposition upon melting, the compound has limited thermal stability. Prolonged exposure to high temperatures should be avoided.

-

Photostability: Aromatic hydrazines can be light-sensitive. Storage in amber vials or in the dark is a prudent precautionary measure.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for the hydrochloride salt is not available, the expected chemical shifts can be predicted based on the structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7-8 ppm). The hydrazine protons (NH and NH₂) will be observable, and their chemical shifts can be concentration and solvent-dependent. The protonation of the hydrazine will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the trifluoromethyl carbons. The carbons attached to the trifluoromethyl groups will show characteristic quartets due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. While an IR spectrum for the hydrochloride salt is not available, data for the free base, 3,5-bis(trifluoromethyl)phenylhydrazine, shows characteristic absorptions.[11] The spectrum of the hydrochloride salt is expected to exhibit additional or shifted bands corresponding to the N-H stretching and bending vibrations of the hydrazinium ion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the free base, 3,5-bis(trifluoromethyl)phenylhydrazine, has been reported.[11][12] In the mass spectrum of the hydrochloride salt, the molecular ion peak corresponding to the free base (m/z = 244.14) is expected to be observed, as the HCl is typically lost during the ionization process. The fragmentation pattern will be influenced by the presence of the two trifluoromethyl groups, which are stable moieties.

Synthesis Outline

This compound can be synthesized from the corresponding aniline derivative, 3,5-bis(trifluoromethyl)aniline, through a two-step process involving diazotization followed by reduction. A general procedure for a related compound, p-trifluoromethyl phenylhydrazine hydrochloride, provides a viable synthetic route.[13]

Caption: General synthetic pathway.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

-

Diazotization: 3,5-Bis(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Reduction: In a separate flask, a solution of a reducing agent, such as sodium sulfite, is prepared and cooled. The cold diazonium salt solution is then slowly added to the reducing agent solution, keeping the temperature low.

-

Hydrolysis and Precipitation: After the addition is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid and heated to induce hydrolysis of the intermediate. Upon cooling, this compound precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[11] |

| H315 | Causes skin irritation[11] |

| H319 | Causes serious eye irritation[11] |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation[11] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

In case of exposure, immediate medical attention should be sought. Contaminated clothing should be removed and washed before reuse.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its known physical and chemical properties, along with established protocols for their determination. While there are gaps in the publicly available data, particularly regarding quantitative solubility and detailed spectroscopic information for the hydrochloride salt, this document serves as a robust foundation for researchers. The provided experimental workflows and safety information are intended to promote best practices in the laboratory. As with any chemical compound, a thorough understanding of its properties is the key to unlocking its full potential in scientific discovery.

References

- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google P

-

[3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem. (URL: [Link])

- Supporting Information for - The Royal Society of Chemistry. (URL: not available)

-

(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate. (URL: [Link])

-

3,5-di(Trifluoromethyl)phenylhydrazine - the NIST WebBook. (URL: [Link])

-

This compound CAS NO.502496-23-3. (URL: [Link])

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. (URL: [Link])

-

3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3. (URL: [Link])

- CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google P

-

This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific. (URL: [Link])

-

13C Carbon NMR Spectroscopy - Chemistry Steps. (URL: [Link])

-

Carbon-13 NMR Spectroscopy - YouTube. (URL: [Link])

-

This compound - Oakwood Chemical. (URL: [Link])

- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Inform

-

FTIR-ATR Studies on Phenylhydrazine Induced Hyperbilirubinemia in Wistar Rat - International Journal of Health Sciences and Research. (URL: [Link])

-

Phenylhydrazine hydrochloride - the NIST WebBook. (URL: [Link])

-

This compound, 98%, Thermo Scientific Chemicals. (URL: [Link])

-

Phenylhydrazine - Wikipedia. (URL: [Link])

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. … - ResearchGate. (URL: [Link])

-

Phenylhydrazine hydrochloride - ChemBK. (URL: [Link])

-

Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (URL: [Link])

Sources

- 1. reddit.com [reddit.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. who.int [who.int]

- 7. globethesis.com [globethesis.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. 3,5-di(Trifluoromethyl)phenylhydrazine [webbook.nist.gov]

- 11. mt.com [mt.com]

- 12. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. thinksrs.com [thinksrs.com]

A Comprehensive Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,5-bis(trifluoromethyl)phenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This document offers a blend of theoretical insights and practical, field-proven methodologies to empower your research.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern pharmaceutical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of a molecule, thereby favorably modulating its pharmacokinetic and pharmacodynamic profiles.[1] The 3,5-bis(trifluoromethyl)phenyl moiety is a prominent feature in a number of approved drugs, highlighting its importance in creating effective therapeutic agents.[1][2]

This compound (C8H7ClF6N2, M.W. 280.6 g/mol ) serves as a critical starting material for the synthesis of a wide array of bioactive molecules, particularly heterocyclic compounds such as pyrazoles.[1] Its hydrochloride salt form is often utilized to improve stability and handling properties. However, the solubility of this salt in organic solvents can be a complex and critical parameter that dictates its utility in various synthetic transformations and screening assays.

This guide will delve into the factors governing the solubility of this compound and provide a robust experimental framework for its determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. For this compound, the key characteristics are:

-

Physical Form: It is typically a yellow to brown powder or crystalline solid.[3]

-

Polarity and Lipophilicity: The presence of two trifluoromethyl groups lends significant lipophilicity to the phenyl ring. The calculated XLogP3 value of 3.5 for the free base suggests a preference for non-polar environments.[4] However, the hydrazine hydrochloride moiety is polar and capable of hydrogen bonding. This amphipathic nature results in a nuanced solubility profile.

-

Ionic Character: As a hydrochloride salt, the compound can dissociate in polar solvents, which can significantly impact its solubility compared to the free base. The extent of this dissociation will depend on the dielectric constant of the solvent.

Qualitative Solubility Profile: A Starting Point

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The polar -NHNH3+Cl- group can engage in hydrogen bonding with the solvent. The alkyl portion of the alcohol can solvate the lipophilic phenyl ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have high dielectric constants and can effectively solvate the ionic hydrochloride portion. The organic nature of these solvents will also solvate the trifluoromethylphenyl group well. |

| Non-polar Aprotic | Toluene, Hexane | Low | These solvents will not effectively solvate the polar hydrazine hydrochloride moiety, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate polarity and may offer some solubility, but likely less than more polar aprotic solvents. |

| Ethers | Diethyl ether, THF | Low | The polarity of these solvents is generally insufficient to effectively dissolve the ionic salt. |

Quantitative Determination of Solubility: An Experimental Protocol

For any rigorous scientific endeavor, experimentally determined solubility data is indispensable. The "shake-flask" method is the gold-standard for determining equilibrium solubility and is highly recommended.[5][6]

The Shake-Flask Method: A Step-by-Step Guide

This protocol provides a reliable framework for determining the equilibrium solubility of this compound in an organic solvent of interest.[5][7][8]

Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[9]

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.[5]

-

Record the initial mass of the compound.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-48 hours is sufficient, but this should be experimentally verified).[7]

-

-

Sample Separation:

-

Once equilibration is complete, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.[9]

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analytical method) x (Dilution factor)

-

Workflow Diagram:

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 502496-23-3 [sigmaaldrich.com]

- 4. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride for Laboratory Professionals

This guide provides a comprehensive overview of the safe handling, application, and emergency management of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 502496-23-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind recommended safety protocols. Our focus is on fostering a proactive safety culture through a deep understanding of the chemical's properties and its practical applications in modern synthesis.

Compound Profile and Scientific Significance

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring dramatically influences its electronic properties, enhancing its utility as a building block for novel therapeutic agents and functional materials.

The CF₃ group is a powerful electron-withdrawing moiety and a bioisostere for other chemical groups, often improving metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this reagent is frequently employed in the synthesis of heterocyclic compounds, such as pyrazoles and indoles, which form the core scaffolds of many pharmaceuticals. For instance, trifluoromethyl-substituted pyrazoles have demonstrated potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of its safe and effective use in experimental design.

| Property | Value | Source |

| CAS Number | 502496-23-3 | [3] |

| Molecular Formula | C₈H₆F₆N₂ · HCl | [3] |

| Molecular Weight | 280.6 g/mol | [3][4] |

| Appearance | Yellow to brown powder or crystals | |

| Storage Temperature | Room Temperature |

Hazard Identification and Risk Assessment

This compound is classified as hazardous and requires careful handling to mitigate risks. The primary hazards are associated with its potential for irritation and toxicity if improperly handled.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

(Source: Aggregated GHS information from multiple suppliers)[5]

Logical Flow for Hazard Mitigation

The following diagram illustrates the hierarchy of controls that should be implemented to ensure laboratory safety when working with this compound.

Caption: Hierarchy of controls for safe handling.

Core Protocols for Safe Handling and Use

Adherence to meticulously planned protocols is non-negotiable. The following sections provide step-by-step methodologies designed to be self-validating systems of safety.

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical.

-

Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[6][7][8] This is the most critical step in preventing inhalation exposure.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles.[6][7] When handling larger quantities or if there is a risk of splashing, a face shield must be worn in addition to goggles.

-

Skin and Body Protection: A flame-resistant lab coat and full-length pants are mandatory.[6][7] Ensure that footwear is closed-toe.

-

Hand Protection: Wear nitrile gloves.[6][7] For extended work or when handling larger quantities, consider double-gloving. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.

Step-by-Step Weighing and Dispensing Protocol

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Staging: Place the reagent container, a clean weigh boat or beaker, spatula, and a labeled waste container for contaminated items inside the fume hood.

-

Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the required amount of the solid compound to the weigh boat. Perform this action slowly to avoid creating airborne dust.

-

Sealing: Securely close the main reagent container immediately after dispensing.

-

Cleanup: Wipe the spatula clean with a disposable wipe and place it in the designated solid waste container within the hood.

-

Transport: If the weighed material needs to be transported to another area, place it in a secondary, sealed, and labeled container.

-

Final Cleanup: After use, decontaminate the balance and surrounding surfaces if any contamination is suspected. Remove gloves and wash hands thoroughly.

Application in Synthesis: The Rationale for Use

Understanding why a specific reagent is chosen provides critical context for its handling. This compound is a valuable precursor in reactions like the Fischer indole synthesis and pyrazole synthesis due to its unique electronic and steric properties.

Workflow Example: Pyrazole Synthesis

The synthesis of novel pyrazole derivatives is a key application, driven by the search for new antimicrobial agents.[1][2] The general workflow involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor.

Caption: General workflow for pyrazole synthesis.

The choice to use the 3,5-bis(trifluoromethyl)phenyl moiety is deliberate; these electron-withdrawing groups can influence the regioselectivity of the cyclization and impart desirable pharmacological properties to the final product.[2]

Emergency Procedures: A Self-Validating System

Preparedness is a core component of a trustworthy safety protocol. In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures

| Exposure Route | Action | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6] | To dilute and remove the chemical, minimizing damage to the cornea and other sensitive tissues. |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] | To remove the irritant from the skin surface and prevent further absorption or chemical burn. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] | To remove the individual from the contaminated atmosphere and support respiratory function. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] | Inducing vomiting can cause further damage to the esophagus. Dilution and immediate medical care are paramount. |

Spill Management Protocol

This decision tree provides a clear, logical path for responding to a spill.

Caption: Decision workflow for spill response.

Storage and Disposal

Proper long-term management of the chemical and its waste is essential for laboratory and environmental safety.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

-

Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[9]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

While specific protocols for this fluorinated compound are not widely published, a common method for hydrazine waste is chemical neutralization through oxidation. This can be achieved using an excess of calcium hypochlorite solution or hydrogen peroxide (often catalyzed by a copper salt).[10]

-

Crucially, all disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

-

References

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]

-

Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. Available at: [Link]

-

Standard Operating Procedure for Hydrazines. The Brückner Research Group, University of Connecticut. Available at: [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. University of Texas at Dallas. Available at: [Link]

-

Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Hydrazine Waste Management. UC Santa Barbara Environmental Health & Safety. Available at: [Link]

-

[3,5-Bis(trifluoromethyl)phenyl]hydrazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, National Institutes of Health. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. PMC, National Institutes of Health. Available at: [Link]

-

Hydrazine Waste Management Plan. Hydrazine Fire Response, Lake, MS. Available at: [Link]

-

Genotoxicity of a variety of hydrazine derivatives. PubMed. Available at: [Link]

-

This compound. Oakwood Chemical. Available at: [Link]

-

[3,5-Bis(trifluoromethyl)phenyl]hydrazine GHS Classification. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific. Available at: [Link]

- Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces. Google Patents.

-

This compound, 98%, Thermo Scientific Chemicals. RHENIUM BIO SCIENCE. Available at: [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. arxada.com [arxada.com]

Navigating the Nuances of 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical synthesis, fluorinated compounds have carved a significant niche, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride stands out as a valuable building block. However, its dual nature—bearing both the reactive hydrazine moiety and the robust trifluoromethyl groups—necessitates a comprehensive understanding of its handling, storage, and reactivity. This guide, intended for the discerning scientist, moves beyond standard safety data sheets to provide a deeper, field-tested perspective on maximizing the utility of this reagent while ensuring paramount safety and experimental integrity.

Compound Profile: Chemical and Physical Characteristics

A thorough understanding of a compound's intrinsic properties is the bedrock of its safe and effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClF₆N₂ | [1] |

| Molecular Weight | 280.6 g/mol | [1] |

| Appearance | Pale yellow to yellow or brown powder/crystals | [2] |

| Melting Point | 80-83 °C | |

| Boiling Point | 237.7 °C at 760 mmHg | |

| Purity | Typically ≥97.5% | [2] |

| Storage Temperature | Room Temperature | [2] |

Long-Term Storage and Stability: Preserving Integrity

While this compound is generally stable under recommended conditions, its hydrazine component is susceptible to oxidation over time, especially in the presence of air and light. The trifluoromethyl groups are highly stable and do not pose a significant degradation risk under normal laboratory conditions.

Core Storage Protocol:

-

Inert Atmosphere: For long-term storage, it is best practice to keep the container under an inert atmosphere, such as argon or nitrogen. This minimizes oxidation of the hydrazine group.

-

Tightly Sealed Containers: The hydrochloride salt is hygroscopic. Ensure the container is tightly sealed to prevent moisture absorption, which can lead to hydrolysis and degradation.

-

Cool, Dry, and Dark Environment: Store the compound in a cool, dry, and dark place. A dedicated desiccator cabinet is an excellent choice. Exposure to light can promote the formation of radical species and accelerate degradation.

-

Avoid Incompatibilities: Store separately from oxidizing agents, strong acids, and metal salts, with which it can react violently.[3]

Signs of Degradation:

-

Color Change: A significant darkening of the material from its typical pale yellow hue can indicate oxidation or other forms of degradation.

-

Clumping: The absorption of moisture may cause the powder to clump, suggesting a breach in the container's seal.

-

Inconsistent Experimental Results: If you observe unexpected byproducts or a decrease in yield in established reactions, consider the possibility of reagent degradation.

Laboratory Handling: A Step-by-Step Protocol

Given the compound's toxicity profile—harmful if swallowed, inhaled, or in contact with skin—a meticulous handling protocol is non-negotiable.[4] All operations should be conducted within a certified chemical fume hood.

Workflow for Weighing and Dispensing:

Caption: Workflow for weighing this compound.

Protocol for Dissolution:

-

Solvent Selection: Choose an appropriate solvent based on the reaction requirements. This compound is generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols.

-

Inert Atmosphere: If the subsequent reaction is air-sensitive, perform the dissolution under an inert atmosphere.

-

Controlled Addition: Add the solvent to the vessel containing the weighed compound slowly and with stirring to ensure complete dissolution.

-

Avoid Heating: If heating is necessary to aid dissolution, do so gently and with caution, as hydrazines can decompose at elevated temperatures.

Reactivity Profile: The Dual-Edged Sword

The chemical behavior of this compound is dominated by the nucleophilicity of the hydrazine moiety and the electron-withdrawing nature of the trifluoromethyl groups.

-

Hydrazine Reactivity: The hydrazine group is a potent nucleophile and can participate in a variety of reactions, including the formation of hydrazones with aldehydes and ketones, and as a precursor in the synthesis of nitrogen-containing heterocycles like indoles and pyrazoles. It is also a reducing agent and can react vigorously with oxidizing agents.[5]

-

Aryl Ring Substitution: The two trifluoromethyl groups are strongly deactivating and meta-directing, making electrophilic aromatic substitution on the phenyl ring challenging.

-

Cross-Coupling Reactions: Arylhydrazines can serve as versatile partners in various cross-coupling reactions, acting as arylating agents.[6][7]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Workflow:

Caption: Emergency spill response workflow.

For decontamination of equipment, a thorough rinse with an organic solvent followed by soap and water is generally effective. For deactivating larger quantities of hydrazine-containing waste, treatment with a dilute solution of sodium hypochlorite or hydrogen peroxide can be employed, but this should be done with caution due to the exothermic nature of the reaction.[8][9]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

Waste Management Protocol:

-

Segregation: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[10][11]

Conclusion: A Tool for Innovation, A Responsibility for Safety

This compound is a powerful reagent in the arsenal of the modern chemist. Its unique combination of a reactive hydrazine handle and stabilizing trifluoromethyl groups opens avenues for the synthesis of novel and complex molecules. However, this utility is intrinsically linked to a responsibility to handle it with the respect and caution it deserves. By integrating the in-depth protocols and understanding outlined in this guide, researchers can confidently and safely unlock the full potential of this valuable compound, driving innovation in drug discovery and beyond.

References

-

GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

-

Fengchen Group. (2024, January 10). Emergency treatment of hydrazine hydrate leakage. Retrieved from [Link]

-

Vessally, E., et al. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(59), 33828-33844. Retrieved from [Link]

-

ARIA. (n.d.). Fire in a hydrazine derivative manufacturing workshop. Retrieved from [Link]

-

Pentelute, B. L., et al. (2021). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. The Journal of Organic Chemistry, 86(17), 11674-11682. Retrieved from [Link]

-

Ahmadi, S., et al. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(59), 33828-33844. Retrieved from [Link]

-

Jana, U., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4153-4161. Retrieved from [Link]

-

Tourtier, J. P., et al. (2009). hydrazine: a topical chemical hazard. A case of leakage from an F-16 plane (in french). Medecine et Armees, 37(4), 291-296. Retrieved from [Link]

-

Air Force Institute of Technology. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]

-

Ghaffari, M., et al. (2023). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry, 19, 1346-1355. Retrieved from [Link]

-

Akın, F., et al. (2024). Civilian mass exposure to hydrazine after an F-16 crash: a retrospective descriptive study. Scientific Reports, 14(1), 1-6. Retrieved from [Link]

-

Nguyen, V., et al. (2022). Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. Clinical Toxicology, 60(5), 583-589. Retrieved from [Link]

-

Chemsrc. (n.d.). (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride MSDS. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of trifluoromethylated aromatic compounds.

-

Finetech Industry Limited. (n.d.). 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2021). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Retrieved from [Link]

-

PubChem. (n.d.). [3,5-Bis(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]

-

National Institutes of Health. (2021). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Retrieved from [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 3. nj.gov [nj.gov]

- 4. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arxada.com [arxada.com]

- 9. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride: Elucidating Structure and Purity

Introduction: The Significance of a Fluorinated Building Block

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a crucial reagent and building block in medicinal chemistry and drug development. Its utility stems from the presence of two trifluoromethyl groups, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth analysis of the spectral data essential for the structural confirmation and purity assessment of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

As a hydrochloride salt, the compound's spectral characteristics, particularly in NMR, are influenced by the protonation of the hydrazine moiety. This guide will primarily focus on the expected spectral data for the hydrochloride form, drawing comparisons to the free base where relevant data is available.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is paramount for its successful application in synthesis. Each spectroscopic technique provides a unique fingerprint of the molecule, allowing for unambiguous identification.

Chemical reactivity of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

An In-Depth Technical Guide to the Chemical Reactivity of 3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride

Foreword: Understanding a Key Building Block in Modern Chemistry

Welcome to a detailed exploration of this compound, a reagent of increasing importance in the fields of medicinal chemistry and materials science. Its structure, featuring a hydrazine moiety on a benzene ring flanked by two powerful electron-withdrawing trifluoromethyl (CF₃) groups, imparts unique reactivity and physicochemical properties. These CF₃ groups are not mere decorations; they profoundly influence the molecule's electronic character, making it a specialized tool for synthesizing complex heterocyclic structures. This guide moves beyond simple reaction schemes to explain the why—the underlying principles governing its reactivity—providing researchers, scientists, and drug development professionals with the field-proven insights necessary for successful application.

Compound Profile and Synthesis

3,5-Bis(trifluoromethyl)phenylhydrazine is most commonly handled and stored as its hydrochloride salt to improve stability and shelf-life.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 502496-23-3 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClF₆N₂ | [1][2] |

| Molecular Weight | 280.60 g/mol | [2][5][6] |

| Appearance | Yellow to brown powder or crystals | [3] |

| Purity | Typically ≥95-98% | [3][5] |

| Storage | Room temperature, under an inert atmosphere | [3][7] |

Synthetic Pathway: From Aniline to Hydrazine

The synthesis of arylhydrazines is a cornerstone of organic chemistry, typically achieved through a two-step diazotization-reduction sequence starting from the corresponding aniline.[8]

-

Diazotization : The process begins with 3,5-bis(trifluoromethyl)aniline. This primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (typically 0–5 °C) to prevent the resulting diazonium salt from decomposing.[8]

-

Reduction : The intermediate 3,5-bis(trifluoromethyl)benzenediazonium chloride is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl, or a sulfite salt solution.[8][9]

The resulting hydrazine is then isolated as its hydrochloride salt. This classic route is reliable and scalable for producing high-purity material.[9]

Caption: General synthesis workflow for 3,5-Bis(trifluoromethyl)phenylhydrazine HCl.

Core Reactivity: Building Heterocycles

The reactivity of 3,5-bis(trifluoromethyl)phenylhydrazine is dominated by the nucleophilic character of the hydrazine group, making it an ideal precursor for constructing nitrogen-containing heterocycles. The two CF₃ groups are the primary modulators of this reactivity.

The Fischer Indole Synthesis: A Modulated Classic

The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[10][11]

Mechanistic Pillars: The reaction proceeds through a well-established sequence:

-

Hydrazone Formation : The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[10][12]

-

Tautomerization : The hydrazone isomerizes to its enamine tautomer (the 'ene-hydrazine').[10][12]

-

[13][13]-Sigmatropic Rearrangement : This is the key, concerted, bond-forming step. After protonation, the ene-hydrazine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.[10][12][14]

-

Rearomatization & Cyclization : The intermediate diimine rearomatizes, followed by an intramolecular attack of a nitrogen atom on an imine carbon to form a five-membered ring.[10][15]

-

Ammonia Elimination : Finally, the acid catalyst facilitates the elimination of an ammonia molecule, yielding the stable, aromatic indole ring.[10][14]

Caption: The mechanistic sequence of the Fischer Indole Synthesis.

The Trifluoromethyl Effect: An Expert's Perspective The success and rate of the Fischer indole synthesis are highly sensitive to the electronic properties of the arylhydrazine.

-

Causality : The key[13][13]-sigmatropic rearrangement involves the nucleophilic attack of an ortho-carbon from the benzene ring onto an electrophilic carbon.[15][16]

-

The Challenge : The two CF₃ groups on 3,5-bis(trifluoromethyl)phenylhydrazine are potent electron-withdrawing groups (EWGs). They significantly decrease the electron density of the aromatic ring.[13] This deactivation makes the ring less nucleophilic, thereby hindering the crucial C-C bond-forming sigmatropic rearrangement.[13][15][16]

-

Practical Implications : Consequently, reactions with this substrate often require more forcing conditions (higher temperatures, stronger acids, or longer reaction times) compared to electron-rich or unsubstituted phenylhydrazines.[13] In some cases, the reaction may even fail if the carbonyl partner is not sufficiently reactive.[13][17]

Self-Validating Protocol: Fischer Indole Synthesis

-

Hydrazone Formation : In a round-bottom flask, dissolve this compound (1.0 eq) and the selected ketone (e.g., cyclohexanone, 1.05 eq) in a suitable solvent like ethanol or acetic acid. Add a catalytic amount of acid (if not already present in the solvent) and stir at room temperature for 1-2 hours or until TLC/LC-MS analysis confirms the consumption of the starting hydrazine.

-

Cyclization : To the hydrazone solution (which can be used directly without isolation), add a strong acid catalyst such as polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride (ZnCl₂).[10][11] Heat the reaction mixture to 80-120 °C.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the hydrazone intermediate is no longer observed. This can take anywhere from 2 to 24 hours.

-

Workup : Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution).

-

Extraction & Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 5,7-bis(trifluoromethyl)indole derivative.

Pyrazole Synthesis: A Reliable Pathway to Bioactive Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent scaffolds in pharmaceuticals.[18] The reaction of a hydrazine with a 1,3-dicarbonyl compound is the most direct and common method for their synthesis.[19]

Mechanism and the Trifluoromethyl Influence: The synthesis is a straightforward condensation-cyclization reaction.

-

Initial Condensation : One of the hydrazine nitrogens attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Cyclization & Dehydration : The intermediate undergoes an intramolecular cyclization as the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.

The electron-withdrawing CF₃ groups on the phenyl ring reduce the overall nucleophilicity of the hydrazine nitrogens. However, this effect is often not detrimental to the reaction's success, as the 1,3-dicarbonyl partner is typically highly electrophilic. In fact, trifluoromethylated pyrazoles are frequently synthesized for their potential biological activity, as the CF₃ groups can enhance metabolic stability and receptor binding affinity.[20][21] Several studies report the successful synthesis of potent antibacterial agents using this approach.[20][22]

Self-Validating Protocol: Pyrazole Synthesis from a 1,3-Diketone

-

Reaction Setup : Dissolve this compound (1.0 eq) and a 1,3-diketone (e.g., acetylacetone, 1.0 eq) in a protic solvent like ethanol or acetic acid.

-

Heating : Reflux the reaction mixture for 4-8 hours. The acidic medium facilitates both the condensation and the final dehydration step.

-

Monitoring : Track the formation of the pyrazole product via TLC or LC-MS.

-

Isolation : Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

-

Purification : Collect the solid product by filtration and wash with cold solvent. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(3,5-bis(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

Caption: A typical experimental workflow for pyrazole synthesis.

Safety, Handling, and Storage